molecular formula C21H18ClFN2O4S B5092877 N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5092877
M. Wt: 448.9 g/mol
InChI Key: NLCXEQXLZDRDRS-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a combination of chloro, methoxy, fluoro, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic or basic conditions.

    Introduction of Substituents: The chloro, methoxy, fluoro, and sulfonyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) as bases.

    Coupling Reactions: The final step involves coupling the substituted glycinamide with the phenylsulfonyl chloride using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reducing Agents: Hydrogen gas (H~2~), palladium catalyst (Pd/C)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Hydroxyl derivatives

    Reduction Products: Amino derivatives

    Substitution Products: Substituted derivatives with various nucleophiles

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Agrochemicals: It is explored for its use in the development of pesticides and herbicides due to its unique chemical properties.

    Materials Science:

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro, methoxy, fluoro, and sulfonyl groups can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)glycinamide
  • N~2~-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-29-20-12-7-15(22)13-19(20)25(30(27,28)18-5-3-2-4-6-18)14-21(26)24-17-10-8-16(23)9-11-17/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCXEQXLZDRDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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